Capeserod

Descripción

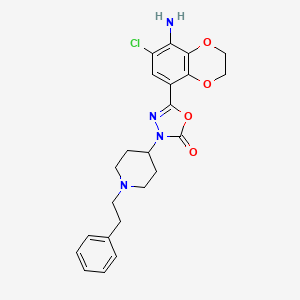

a 5-HT(4) receptor partial agonist; structure in first source

Structure

3D Structure

Propiedades

Número CAS |

769901-96-4 |

|---|---|

Fórmula molecular |

C23H25ClN4O4 |

Peso molecular |

456.9 g/mol |

Nombre IUPAC |

5-(5-amino-6-chloro-2,3-dihydro-1,4-benzodioxin-8-yl)-3-[1-(2-phenylethyl)piperidin-4-yl]-1,3,4-oxadiazol-2-one |

InChI |

InChI=1S/C23H25ClN4O4/c24-18-14-17(20-21(19(18)25)31-13-12-30-20)22-26-28(23(29)32-22)16-7-10-27(11-8-16)9-6-15-4-2-1-3-5-15/h1-5,14,16H,6-13,25H2 |

Clave InChI |

MDBNTXARNGRHEV-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCC1N2C(=O)OC(=N2)C3=CC(=C(C4=C3OCCO4)N)Cl)CCC5=CC=CC=C5 |

Sinónimos |

5-(8-amino-7-chloro-2,3-dihydro-1,4-benzodioxin-5-yl)-3-(1-(2-phenylethyl)-4-piperidinyl)-1,3,4-oxadiazol-2(3H)-one SL 65.0155 SL-65.0155 SL65.0155 |

Origen del producto |

United States |

Foundational & Exploratory

Capeserod's Mechanism of Action in Gastrointestinal Disorders: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capeserod (formerly SL65.0155) is a selective 5-hydroxytryptamine-4 (5-HT4) receptor partial agonist currently under investigation for the treatment of gastrointestinal (GI) motility disorders, most notably gastroparesis. Originally developed by Sanofi for neurological conditions, its prokinetic potential is now being explored by Entero Therapeutics. This document provides an in-depth technical overview of this compound's core mechanism of action, summarizing its pharmacological properties, the signaling pathways it modulates, and the experimental methodologies used to characterize it. While direct evidence of its prokinetic effects in GI models is emerging, its high affinity and partial agonist activity at the 5-HT4 receptor form a strong basis for its therapeutic potential in disorders characterized by delayed gastrointestinal transit.

Introduction

Gastrointestinal motility disorders, such as gastroparesis and chronic constipation, represent a significant unmet medical need, causing debilitating symptoms and impacting quality of life. The serotonin (B10506) 5-HT4 receptor is a well-established target for prokinetic agents, as its activation in the enteric nervous system stimulates peristalsis and secretion. This compound is a selective 5-HT4 receptor partial agonist that has been repurposed for GI indications.[1][2] This whitepaper will detail the molecular and cellular mechanisms underlying this compound's action, present available quantitative pharmacological data, and describe the key experimental protocols for its evaluation.

Core Mechanism of Action: Selective 5-HT4 Receptor Partial Agonism

This compound's primary mechanism of action is its interaction with the 5-HT4 receptor, a G-protein coupled receptor (GPCR) predominantly coupled to the Gs alpha subunit. As a partial agonist, this compound binds to and activates the 5-HT4 receptor, but with a lower maximal effect compared to the endogenous full agonist, serotonin (5-HT).[3]

Signaling Pathway

The activation of the 5-HT4 receptor by this compound initiates a downstream signaling cascade, as illustrated in the diagram below.

Caption: this compound's 5-HT4 receptor-mediated signaling pathway.

This activation of Protein Kinase A (PKA) in enteric neurons is believed to modulate the release of neurotransmitters, such as acetylcholine, which in turn stimulates smooth muscle contraction and enhances gastrointestinal motility.[4] Entero Therapeutics suggests that this mechanism can decrease colonic transit time and improve bowel movements.[4]

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of this compound (SL65.0155) at the human 5-HT4 receptor.

Table 1: Receptor Binding Affinity of this compound

| Compound | Receptor | Radioligand | Ki (nM) | Source |

| This compound (SL65.0155) | Human 5-HT4 | [3H]GR113808 | 0.6 | [3] |

Table 2: Functional Activity of this compound

| Compound | Cell Line | Assay | Parameter | Value | Source |

| This compound (SL65.0155) | Cells expressing human 5-HT4(b) and 5-HT4(e) splice variants | cAMP Production | Emax (% of Serotonin) | 40-50% | [3] |

Note: While the Moser et al. (2002) study, a primary source for this quantitative data, indicated that this compound was devoid of significant gastrointestinal effects in rats at the doses tested for cognitive enhancement, the rationale for its current development in GI disorders is based on its potent and selective partial agonism at the 5-HT4 receptor, a mechanism well-established for prokinetic effects.[3][5] Further preclinical and clinical studies are anticipated to elucidate its dose-dependent effects on GI motility.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize this compound's pharmacological profile.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Caption: Workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells (e.g., HEK293 or CHO) stably expressing the human 5-HT4 receptor. Cells are harvested, homogenized in a cold buffer, and centrifuged to pellet the membranes. The pellet is then washed and resuspended in the assay buffer.

-

Binding Reaction: The membrane preparation is incubated with a specific radioligand for the 5-HT4 receptor (e.g., [3H]GR113808) and varying concentrations of the unlabeled test compound (this compound). The reaction is allowed to reach equilibrium.

-

Filtration and Counting: The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand. The filters are then washed, and the radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), a second messenger in the 5-HT4 receptor signaling pathway, to determine its functional activity (potency and efficacy).

Caption: Workflow for a cAMP functional assay.

Methodology:

-

Cell Culture: Cells stably expressing the desired 5-HT4 receptor subtype are cultured to an appropriate density in multi-well plates.

-

Agonist Stimulation: The cells are incubated with a phosphodiesterase (PDE) inhibitor to prevent the degradation of cAMP. Varying concentrations of the test agonist (this compound) are then added to the cells and incubated to stimulate cAMP production.

-

Cell Lysis and cAMP Detection: Following incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA) based kit.

-

Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the agonist concentration. The concentration of the agonist that produces 50% of the maximal response (EC50) and the maximal effect (Emax) are determined from this curve.

Future Directions and Conclusion

This compound's high affinity and partial agonist activity at the 5-HT4 receptor provide a strong rationale for its development as a therapeutic agent for GI motility disorders like gastroparesis. The partial agonism may offer a favorable safety profile by avoiding overstimulation of the receptor, a concern with full agonists.

The ongoing development of this compound for gastroparesis by Entero Therapeutics will be critical in providing the necessary clinical data to confirm its prokinetic efficacy and safety in a GI-specific context. Future research should focus on:

-

Preclinical GI Motility Studies: In vivo studies in animal models of gastroparesis and constipation to quantify the effects of this compound on gastric emptying, small bowel transit, and colonic motility.

-

Clinical Trials: Well-controlled clinical trials in patients with gastroparesis and other GI motility disorders to establish the efficacy and safety of this compound in a clinical setting.

-

Splice Variant Selectivity: Further investigation into the functional selectivity of this compound for different 5-HT4 receptor splice variants expressed in the gut, which may influence its therapeutic effects.

References

- 1. Pipeline - Entero Therapeutics [enterothera.com]

- 2. Home - Entero Therapeutics [enterothera.com]

- 3. SL65.0155, a novel 5-hydroxytryptamine(4) receptor partial agonist with potent cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (2024) - Entero Therapeutics [enterothera.com]

- 5. enterothera.com [enterothera.com]

Capeserod (SL65.0155): A Technical Guide to its 5-HT4 Receptor Partial Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capeserod, also known by its developmental code name SL65.0155, is a selective partial agonist of the serotonin (B10506) 5-HT4 receptor. Initially investigated for its potential in treating cognitive deficits associated with Alzheimer's disease, its development for this indication was discontinued. More recently, this compound has been repurposed for investigation in the field of gastrointestinal disorders, leveraging its prokinetic properties mediated through 5-HT4 receptor activation. This technical guide provides an in-depth overview of the in vitro pharmacological profile of this compound, focusing on its binding affinity, functional activity, and the experimental methodologies used for its characterization.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that define the pharmacological activity of this compound at the 5-HT4 receptor.

Table 1: Receptor Binding Affinity of this compound

| Compound | Receptor | Radioligand | Preparation | Ki (nM) |

| This compound (SL65.0155) | Human 5-HT4 | [3H]-GR113808 | Membranes from cells expressing the receptor | 0.6[1][2][3] |

Table 2: Functional Activity of this compound

| Assay Type | System | Measured Response | Intrinsic Activity (% of Serotonin) | pKb |

| cAMP Accumulation | Cells expressing human 5-HT4(b) and 5-HT4(e) splice variants | cAMP Production | 40-50[1][2][3] | N/A |

| Isolated Tissue Assay | Rat Esophagus Preparation | Antagonism of 5-HT induced relaxation | N/A | 8.81[1][2][3] |

Experimental Protocols

The characterization of this compound's 5-HT4 receptor activity involves standard in vitro pharmacological assays. The following sections provide detailed methodologies for these key experiments.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of this compound for the 5-HT4 receptor.

Objective: To quantify the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Membrane Preparation: Cell membranes prepared from a stable cell line (e.g., HEK293 or CHO) expressing the human 5-HT4 receptor.

-

Radioligand: A high-affinity 5-HT4 receptor radioligand, such as [3H]-GR113808.

-

Test Compound: this compound (SL65.0155).

-

Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT4 receptor antagonist (e.g., GR113808).

-

Assay Buffer: Typically a Tris-HCl buffer containing appropriate ions (e.g., MgCl2).

-

Filtration Apparatus: A cell harvester to separate bound and free radioligand.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Membrane Preparation: Cells expressing the 5-HT4 receptor are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer.

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound).

-

Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

-

Filtration: The contents of the wells are rapidly filtered through a glass fiber filter mat using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay is used to determine the functional activity of this compound as a partial agonist at the 5-HT4 receptor.

Objective: To measure the ability of a test compound to stimulate the production of cyclic AMP (cAMP), a second messenger, following the activation of Gs-coupled receptors like the 5-HT4 receptor.

Materials:

-

Cell Line: A cell line (e.g., HEK293 or CHO) stably expressing the human 5-HT4 receptor (specifically, splice variants 5-HT4(b) and 5-HT4(e) have been reported for this compound characterization).[1][2][3]

-

Test Compound: this compound (SL65.0155).

-

Reference Agonist: Serotonin (5-HT).

-

Phosphodiesterase (PDE) Inhibitor: A compound like IBMX to prevent the degradation of cAMP.

-

cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

-

Cell Culture and Plating: The cells are cultured to an appropriate confluency and then seeded into 96- or 384-well plates.

-

Compound Addition: The cells are pre-incubated with a PDE inhibitor. Subsequently, varying concentrations of this compound or the reference agonist (serotonin) are added to the wells.

-

Incubation: The plate is incubated for a specific time at 37°C to allow for cAMP production.

-

Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: A dose-response curve is generated by plotting the cAMP levels against the logarithm of the compound concentration. The EC50 (the concentration of the compound that produces 50% of its maximal effect) and the Emax (the maximal effect) are determined. The intrinsic activity is calculated by comparing the Emax of this compound to the Emax of the full agonist, serotonin.

Isolated Tissue (Rat Esophagus) Functional Assay

This assay is used to characterize the functional effects of this compound in a more physiologically relevant system.

Objective: To assess the functional activity of a test compound on a native tissue preparation that expresses the 5-HT4 receptor.

Materials:

-

Tissue: Isolated rat esophagus preparation.

-

Organ Bath: A temperature-controlled chamber to maintain the tissue in a physiological solution.

-

Physiological Salt Solution: (e.g., Krebs-Henseleit solution) continuously gassed with carbogen (B8564812) (95% O2, 5% CO2).

-

Force Transducer and Recording System: To measure tissue contraction and relaxation.

-

Test Compound: this compound (SL65.0155).

-

Agonist: Serotonin (5-HT).

Procedure:

-

Tissue Preparation: A segment of the rat esophagus is dissected and mounted in an organ bath containing a physiological salt solution. The tissue is allowed to equilibrate under a resting tension.

-

Contraction/Relaxation Measurement: The tissue is pre-contracted with an agent like carbachol. The ability of serotonin to induce relaxation is then measured.

-

Antagonist Protocol: To determine the antagonist properties of this compound in this preparation, the tissue is incubated with varying concentrations of this compound before adding cumulative concentrations of serotonin.

-

Data Analysis: The antagonistic effect of this compound is quantified by determining the pKb value, which is a measure of the antagonist's potency. This is derived from the rightward shift of the serotonin concentration-response curve in the presence of this compound.

Visualizations

Signaling Pathway

References

Preclinical Profile of Capeserod (PCS12852): A Potent and Selective 5-HT₄ Receptor Agonist for Gastroparesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastroparesis, a debilitating disorder characterized by delayed gastric emptying, presents a significant unmet medical need. Current therapeutic options are limited and often associated with undesirable side effects. Capeserod (formerly known as PCS12852 and YH12852), a novel, potent, and highly selective 5-hydroxytryptamine-4 (5-HT₄) receptor agonist, has emerged as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the preclinical data for this compound, focusing on its pharmacological profile and prokinetic effects relevant to the treatment of gastroparesis.

Core Pharmacological Data

This compound has demonstrated a superior profile in preclinical studies compared to other 5-HT₄ receptor agonists, such as tegaserod (B130379) and prucalopride (B966). Its high affinity and selectivity for the 5-HT₄ receptor are key attributes that potentially translate to a more favorable efficacy and safety profile.

Receptor Binding and Agonist Activity

Preclinical evaluations have established this compound as a high-affinity agonist for the human 5-HT₄(a) receptor. In radioligand binding assays, this compound exhibited a significantly higher affinity for the 5-HT₄ receptor compared to tegaserod and prucalopride[1]. Furthermore, in functional assays, this compound demonstrated potent agonist activity at the 5-HT₄(a) receptor[1].

Table 1: 5-HT₄ Receptor Binding Affinity and Functional Agonist Potency [1]

| Compound | 5-HT₄ Receptor Binding Affinity (pKi) | 5-HT₄ Receptor Agonist Activity (pEC₅₀) |

| This compound (YH12852) | 10.3 | 9.4 |

| Tegaserod | 8.5 | 7.9 |

| Prucalopride | 7.8 | 8.3 |

This compound's high selectivity is a critical feature. It shows minimal affinity for other 5-HT receptors (including 5-HT₁ₐ, 5-HT₁₈, 5-HT₂ₐ, 5-HT₂₈, and 5-HT₃) and various non-5-HT receptors, ion channels, enzymes, and transporters, suggesting a lower potential for off-target side effects[1][2]. Specifically, its binding affinity for the 5-HT₄ receptor is reported to be 200-fold higher than for other 5-HT receptors[3][4].

Prokinetic Effects in Preclinical Models

The prokinetic properties of this compound have been evaluated in a range of in vitro and in vivo animal models, demonstrating its potential to enhance gastrointestinal motility.

In Vitro Contractility Studies

In isolated guinea pig distal colon, this compound induced contractions and increased propulsive motility. These effects were concentration-dependent and were blocked by the 5-HT₄ receptor antagonist GR113808, confirming the mechanism of action is mediated through the 5-HT₄ receptor[1]. Early preclinical work indicated that this compound is approximately three times more potent than prucalopride in inducing contractile activity in the guinea pig distal colon[2].

In Vivo Gastrointestinal Motility Studies

This compound has shown significant prokinetic effects in several animal models, including guinea pigs, dogs, and monkeys[1].

-

Gastric Emptying: In studies involving guinea pigs, dogs, and monkeys, this compound was more effective at improving gastric emptying than the 5-HT₄ receptor agonist mosapride[1].

-

Colonic Transit: In guinea pigs and dogs, this compound was more effective than prucalopride in increasing defecation, indicating a potent effect on lower gastrointestinal motility as well[1].

These findings from animal models suggest that this compound has the potential to address the delayed gastric emptying that is the hallmark of gastroparesis.

Experimental Protocols

5-HT₄ Receptor Binding Affinity Assay[1]

-

Preparation: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human 5-HT₄(a) receptor were used.

-

Radioligand: [³H]GR113808, a selective 5-HT₄ receptor antagonist, was used as the radioligand.

-

Procedure: The cell membranes were incubated with [³H]GR113808 in a 50 mM HEPES buffer (pH 7.4) containing 0.1% bovine serum albumin (BSA).

-

Competition Assay: Test compounds (this compound, tegaserod, prucalopride) were dissolved in DMSO and serially diluted to various concentrations.

-

Non-specific Binding Determination: Non-specific binding was determined in the presence of an excess of unlabeled GR113808 (1 μM).

-

Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined, and the pKi value was calculated.

Guinea Pig Isolated Distal Colon Contractility Assay[1]

-

Tissue Preparation: The distal colon was isolated from male Hartley guinea pigs. The longitudinal muscle with the myenteric plexus attached was prepared.

-

Experimental Setup: The tissue strips were mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O₂ and 5% CO₂.

-

Measurement: Isometric contractions were recorded using a force-displacement transducer.

-

Procedure: After an equilibration period, cumulative concentration-response curves for this compound were generated. To confirm the mechanism of action, the experiments were repeated in the presence of the 5-HT₄ receptor antagonist GR113808.

Signaling Pathway and Experimental Workflow

The prokinetic effects of this compound are initiated by its binding to and activation of 5-HT₄ receptors on enteric neurons. This activation leads to a signaling cascade that ultimately enhances gastrointestinal motility.

Caption: this compound's mechanism of action in promoting gastrointestinal motility.

The preclinical evaluation of this compound followed a structured workflow, from in vitro characterization to in vivo efficacy studies in various animal models.

Caption: Preclinical evaluation workflow for this compound.

Conclusion

The preclinical data for this compound strongly support its development as a therapeutic agent for gastroparesis. Its high potency and selectivity for the 5-HT₄ receptor, coupled with demonstrated prokinetic effects in various animal models, suggest a promising efficacy and safety profile. Further clinical investigation is warranted to confirm these preclinical findings in patients with gastroparesis.

References

- 1. The novel, potent and highly selective 5‐HT4 receptor agonist YH12852 significantly improves both upper and lower gastrointestinal motility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Processa Pharmaceuticals Announces PCS12852 Successfully Improves the Clinical Symptoms Associated with Gastroparesis in Phase 2A Trial :: Processa Pharmaceuticals, Inc. (PCSA) [processapharmaceuticals.com]

- 3. Processa begins US trial of gastrointestinal drug Yuhan licensed out < Pharma < Article - KBR [koreabiomed.com]

- 4. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

Capeserod (SL-65.0155): A Technical Guide for Researchers

For research use only. Not for human or veterinary use.

Capeserod, also known by its developmental code SL-65.0155, is a potent and selective partial agonist of the 5-hydroxytryptamine-4 (5-HT4) receptor. This document provides a comprehensive overview of its chemical structure, properties, and pharmacological profile, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is a complex synthetic molecule with the IUPAC name 5-(8-amino-7-chloro-2,3-dihydrobenzo[b][1]dioxin-5-yl)-3-(1-phenethylpiperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride.[1] Its structure is characterized by a central 1,3,4-oxadiazol-2(3H)-one ring system linked to a substituted dihydrobenzodioxin moiety and a phenethylpiperidine group.

A 2D representation of the chemical structure of this compound (SL-65.0155) is provided below.

Caption: Chemical structure of this compound (SL-65.0155).

Table 1: Physicochemical Properties of this compound (SL-65.0155)

| Property | Value |

| Molecular Formula | C₂₃H₂₅ClN₄O₄ (free base) |

| Molecular Weight | 493.39 g/mol (HCl salt)[1] |

| CAS Number | 769901-96-4 (free base); 191023-43-5 (HCl)[1] |

| Appearance | Solid powder[1] |

| SMILES | O=C1OC(C2=C(OCCO3)C3=C(N)C(Cl)=C2)=NN1C4CCN(CCC5=CC=CC=C5)CC4.[H]Cl[1] |

| InChI Key | LNNFXZHLRNQJIT-UHFFFAOYSA-N[1] |

Pharmacological Profile

This compound is a high-affinity partial agonist for the 5-HT4 receptor. Its mechanism of action involves binding to and activating this receptor, which is a G-protein coupled receptor (GPCR) positively coupled to adenylyl cyclase. This activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn modulates various downstream cellular processes.

Table 2: Pharmacological Properties of this compound (SL-65.0155)

| Parameter | Species | Tissue/Cell Line | Value |

| Binding Affinity (Ki) | Human | Cloned 5-HT4e | 0.8 nM |

| Functional Activity (EC50) | Human | Cloned 5-HT4e | 1.2 nM |

| Intrinsic Activity | Human | Cloned 5-HT4e | 60% (relative to serotonin) |

Signaling Pathway

The interaction of this compound with the 5-HT4 receptor initiates a well-defined signaling cascade. The diagram below illustrates this pathway.

Caption: this compound-induced 5-HT4 receptor signaling pathway.

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the pharmacological properties of this compound.

Radioligand Binding Assay

This experiment determines the binding affinity (Ki) of this compound for the 5-HT4 receptor.

Caption: Workflow for a radioligand binding assay.

Functional Assay (cAMP Measurement)

This experiment measures the ability of this compound to activate the 5-HT4 receptor and stimulate cAMP production.

Caption: Workflow for a functional cAMP assay.

Conclusion

This compound (SL-65.0155) is a valuable research tool for investigating the role of the 5-HT4 receptor in various physiological and pathological processes. Its high affinity and partial agonist activity make it a specific modulator of this receptor system. The information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of targeting the 5-HT4 receptor.

References

In-Vitro Profile of Capeserod (SL65.0155) at Serotonin Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capeserod, also known as SL65.0155, is a potent and selective serotonin (B10506) 5-HT4 receptor partial agonist.[1][2][3][4][5] This technical guide provides a comprehensive overview of the in-vitro pharmacological profile of this compound, with a focus on its interaction with serotonin receptors. The information presented herein is intended to support further research and drug development efforts. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of relevant pathways and workflows.

Quantitative Data Summary

The following tables summarize the binding affinity and functional activity of this compound at various serotonin receptors based on available in-vitro studies.

Table 1: Serotonin Receptor Binding Affinity of this compound (SL65.0155)

| Receptor Subtype | Ligand | Species/Tissue Source | Kᵢ (nM) | Reference |

| 5-HT₄ | This compound (SL65.0155) | Human | 0.6 | [1][2][3][4][5] |

| Other Receptors | This compound (SL65.0155) | Various | >60 (>100-fold selectivity) | [1][2][4][5] |

Table 2: Functional Activity of this compound (SL65.0155) at the 5-HT₄ Receptor

| Assay Type | Cell Line/Tissue | Splice Variant | Agonist/Antagonist Activity | Efficacy (% of Serotonin) | pKₑ | Reference |

| cAMP Production | Cells expressing human 5-HT₄ | 5-HT₄(b) and 5-HT₄(e) | Partial Agonist | 40 - 50% | - | [1][2][4][5] |

| Functional Assay | Rat Esophagus | Not specified | Antagonist | - | 8.81 | [1][2][4][5] |

Experimental Protocols

Detailed methodologies for the key in-vitro experiments cited are provided below.

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor.[6][7]

Objective: To determine the binding affinity (Kᵢ) of this compound for the human 5-HT₄ receptor.

Materials:

-

Test Compound: this compound (SL65.0155)

-

Radioligand: A suitable radiolabeled 5-HT₄ receptor antagonist (e.g., [³H]-GR113808).

-

Receptor Source: Membranes from cells stably expressing the human 5-HT₄ receptor.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT₄ receptor ligand (e.g., Serotonin).

-

Instrumentation: Scintillation counter.

Procedure:

-

Membrane Preparation: Cell membranes expressing the human 5-HT₄ receptor are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in the assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: Incubate the plates to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. The filters are then washed with ice-cold buffer.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assays

cAMP functional assays are used to determine the functional activity of a compound at G-protein coupled receptors that modulate adenylyl cyclase activity.

Objective: To assess the effect of this compound on cyclic AMP (cAMP) production in cells expressing the human 5-HT₄ receptor.

Materials:

-

Test Compound: this compound (SL65.0155)

-

Cell Line: A suitable host cell line (e.g., CHO or HEK293) stably expressing the human 5-HT₄(b) or 5-HT₄(e) receptor splice variants.

-

Assay Medium: Appropriate cell culture medium.

-

cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or fluorescence-based).

-

Instrumentation: A plate reader compatible with the chosen cAMP detection kit.

Procedure:

-

Cell Culture: The engineered cells are cultured to an appropriate density in 96-well plates.

-

Compound Addition: The cells are treated with varying concentrations of this compound. A positive control (e.g., Serotonin) and a vehicle control are also included.

-

Incubation: The plates are incubated for a specific period to allow for receptor stimulation and subsequent cAMP production.

-

Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP levels are measured according to the instructions of the cAMP detection kit.

-

Data Analysis: The amount of cAMP produced at each concentration of this compound is quantified. The data is then plotted to determine the EC₅₀ (the concentration of agonist that gives half-maximal response) and the maximal efficacy (Eₘₐₓ) relative to the positive control.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound at the 5-HT₄ Receptor

The 5-HT₄ receptor is a Gs-protein coupled receptor. Upon agonist binding, it activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). This increase in intracellular cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets, including the cAMP response element-binding protein (CREB).

Caption: 5-HT₄ Receptor Gs Signaling Pathway.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the binding affinity of a test compound.

Caption: Radioligand Binding Assay Workflow.

Experimental Workflow for cAMP Functional Assay

This diagram outlines the general procedure for a cell-based functional assay to measure cAMP production.

Caption: cAMP Functional Assay Workflow.

References

- 1. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SL65.0155, a novel 5-hydroxytryptamine(4) receptor partial agonist with potent cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] SL65.0155, A Novel 5-Hydroxytryptamine4 Receptor Partial Agonist with Potent Cognition-Enhancing Properties | Semantic Scholar [semanticscholar.org]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of Capeserod (SL-650155) in Preclinical Animal Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capeserod, also known as SL-650155, is a potent and selective partial agonist of the 5-hydroxytryptamine-4 (5-HT4) receptor. Initially investigated for its potential in treating cognitive disorders, particularly Alzheimer's disease, its pharmacodynamic profile has been characterized in a variety of preclinical animal models. This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacodynamics of this compound, with a focus on its effects on cognitive function and related neurochemical pathways. The information presented herein is compiled from key preclinical studies to support further research and development.

In Vitro Pharmacodynamics

This compound demonstrates high affinity and partial agonist activity at human 5-HT4 receptors. Its selectivity is a key feature, minimizing off-target effects. The in vitro characteristics are summarized in the table below.

| Parameter | Value | Species/System |

| Receptor Binding Affinity (Ki) | 0.6 nM | Human 5-HT4 Receptors |

| Receptor Selectivity | >100-fold vs. other receptors | Not specified |

| Functional Activity (cAMP production) | Partial Agonist (40-50% of Serotonin's maximal effect) | Cells expressing human 5-HT4(b) and 5-HT4(e) splice variants |

| Functional Activity (Rat Esophagus) | Antagonist (pKb = 8.81) | Isolated rat esophagus preparation |

In Vivo Pharmacodynamics: Cognitive Enhancement

Preclinical studies in rodent models have consistently demonstrated the pro-cognitive effects of this compound across various behavioral paradigms. These studies highlight its potential to ameliorate age- and chemically-induced cognitive deficits.

Object Recognition Task in Rats

This compound has been shown to significantly improve long-term memory in the novel object recognition task.

| Animal Model | Treatment | Dose Range | Key Findings |

| Young Rats | Intraperitoneal (i.p.) or Oral (p.o.) | 0.001-0.1 mg/kg | Improved memory retention at a 24-hour delay. This effect was blocked by the 5-HT4 antagonist SDZ 205,557, confirming the mechanism of action.[1][2] |

Linear Maze Task in Aged Rats

In a model of age-associated cognitive decline, this compound reversed learning and memory deficits.

| Animal Model | Treatment | Dose Range | Key Findings |

| Aged Rats | Not specified | Not specified | Reversed cognitive deficits observed in the linear maze task.[1][2] |

Morris Water Maze in Mice

This compound was effective in reversing a chemically-induced deficit in spatial learning and memory.

| Animal Model | Treatment | Dose Range | Key Findings |

| Mice with Scopolamine-induced deficit | Not specified | Not specified | Reversed the scopolamine-induced deficit in the Morris water maze task.[1][2] |

Synergistic Effects with Acetylcholinesterase Inhibitors

A noteworthy finding is the synergistic interaction of this compound with existing Alzheimer's disease treatments.

| Animal Model | Treatment | Dose Range | Key Findings |

| Not specified | Combination with Rivastigmine | Inactive dose of this compound | A significant promnesic (memory-enhancing) effect was observed, suggesting a potential for combination therapy.[1][2] |

In Vivo Pharmacodynamics: Antidepressant-like Effects and Neurochemical Changes

Beyond its cognitive-enhancing properties, this compound has also been investigated for its potential antidepressant-like effects.

| Animal Model | Behavioral Test | Treatment | Dose Range | Key Findings |

| Wistar Rats | Forced Swim Test | Intraperitoneal (i.p.) | 0.5 and 1 mg/kg | Increased swimming and climbing behavior, and reduced immobility time, indicative of an antidepressant-like effect.[3] |

These behavioral effects are supported by changes in key neurotrophic factors in the hippocampus.

| Animal Model | Analysis | Treatment | Key Findings |

| Wistar Rats | Western Blot of Hippocampal Homogenates | 0.5 and 1 mg/kg i.p. | Enhanced protein levels of p-CREB, BDNF, Bcl-2, and VEGF, suggesting an effect on neuroplasticity pathways.[3] |

Experimental Protocols and Methodologies

Receptor Binding and Functional Assays

-

Radioligand Binding Assays: Performed using membranes from cells expressing human 5-HT4 receptors to determine the binding affinity (Ki) of this compound.

-

cAMP Production Assays: Conducted in cells expressing specific human 5-HT4 receptor splice variants (e.g., 5-HT4(b) and 5-HT4(e)) to measure the functional agonist or antagonist activity by quantifying the production of cyclic adenosine (B11128) monophosphate (cAMP).

-

Isolated Tissue Preparations: The rat esophagus preparation is a classical pharmacological model used to assess 5-HT4 receptor function in a native tissue environment.

Behavioral Assays for Cognition

-

Novel Object Recognition Task: This task assesses learning and memory in rodents. During a familiarization phase, an animal is exposed to two identical objects. After a delay, the animal is returned to the arena with one familiar object and one novel object. The amount of time spent exploring the novel object is a measure of recognition memory.

-

Morris Water Maze: A test of spatial learning and memory. A rodent is placed in a circular pool of opaque water and must learn to locate a hidden escape platform using distal spatial cues.

-

Linear Maze Task: This task can be used to assess working and reference memory in rodents. The animal learns to navigate a simple maze to receive a reward, and errors in navigation are recorded.

Behavioral and Neurochemical Assays for Antidepressant-like Effects

-

Forced Swim Test: A rodent is placed in a cylinder of water from which it cannot escape. The duration of immobility is measured as an indicator of behavioral despair, which can be reversed by antidepressant compounds.

-

Western Blot Analysis: A technique used to detect and quantify specific proteins in a tissue sample. In the context of this compound research, it was used to measure levels of neurotrophic factors in the hippocampus.

Signaling Pathways and Experimental Workflows

This compound's Primary Signaling Pathway

References

- 1. SL65.0155, a novel 5-hydroxytryptamine(4) receptor partial agonist with potent cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antidepressant properties of the 5-HT4 receptor partial agonist, SL65.0155: behavioral and neurochemical studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Capeserod: A Comprehensive Technical Guide to its Safety and Toxicology Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the expected safety and toxicology profile of Capeserod, a selective 5-HT4 receptor partial agonist. It is important to note that while this compound was reportedly well-tolerated in early-phase clinical trials for neurological disorders, specific quantitative preclinical and clinical safety data are not extensively available in the public domain.[1][2][3][4] The information presented herein is based on the known characteristics of the 5-HT4 agonist drug class and established international guidelines for nonclinical safety evaluation.

Introduction

This compound is a selective partial agonist of the serotonin (B10506) 5-HT4 receptor.[1][4][5] Initially investigated by Sanofi for neurological conditions, it is now under development by Entero Therapeutics (formerly First Wave BioPharma) for gastrointestinal (GI) disorders.[1][4][5] The rationale for its repurposing is based on the critical role of 5-HT4 receptors in regulating GI motility.[4][5]

This technical guide synthesizes the available information and outlines the standard toxicological evaluation framework required for a drug of this class. It is intended to serve as a resource for professionals involved in the research and development of this compound and similar compounds.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by selectively binding to and partially activating the 5-HT4 receptor, a G-protein coupled receptor (GPCR). Activation of the 5-HT4 receptor primarily involves the Gs alpha subunit, which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This signaling cascade is crucial for its prokinetic effects in the gastrointestinal tract.

Clinical Safety Summary

In seven Phase 1 and two Phase 2 clinical trials conducted by Sanofi, involving over 600 patients with neurological disorders, this compound was reported to be safe and well-tolerated.[1][2][3] Specific adverse event data from these trials are not publicly available. First Wave BioPharma (now Entero Therapeutics) plans to initiate new clinical trials for this compound in gastrointestinal indications, which will provide more detailed safety information in the target patient population.[1][4]

Potential Class-Related Adverse Effects of 5-HT4 Agonists

Based on the safety profile of other 5-HT4 agonists, the following adverse events could potentially be associated with this compound treatment. It is important to note that the selectivity of this compound may mitigate some of these effects.

| System Organ Class | Potential Adverse Events |

| Gastrointestinal | Diarrhea, abdominal pain, nausea, flatulence |

| Nervous System | Headache, dizziness |

| Cardiovascular | Palpitations, potential for arrhythmias (a concern with less selective, older 5-HT4 agonists)[6] |

Preclinical Toxicology Profile

A comprehensive preclinical toxicology program is mandated by regulatory agencies to characterize the safety profile of a new drug candidate before human exposure. The following sections detail the standard battery of studies that would be conducted for a compound like this compound.

Acute Toxicity

Objective: To determine the potential for toxicity after a single high dose of the substance.

Experimental Protocol (based on OECD Guideline 420):

-

Test System: Typically rats, one sex (usually female).

-

Administration: Oral gavage.

-

Procedure: A stepwise procedure with a few animals at each step. The study starts with a dose expected to produce some signs of toxicity. Depending on the outcome (mortality or survival), the dose for the next animal is adjusted up or down.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed at the end of the study.

-

Endpoint: Determination of the LD50 (Lethal Dose, 50%) or classification into a toxicity category.

Repeated-Dose Toxicity (Sub-chronic)

Objective: To characterize the toxicological profile of the substance following repeated administration over a prolonged period (e.g., 28 or 90 days).

Experimental Protocol (based on OECD Guideline 408 for a 90-day study):

-

Test System: Two species, a rodent (e.g., rat) and a non-rodent (e.g., dog).

-

Administration: Oral, daily for 90 days.

-

Dose Groups: At least three dose levels (low, mid, high) and a control group.

-

Observations: Daily clinical observations, weekly body weight and food consumption, ophthalmology, hematology, clinical chemistry, and urinalysis at multiple time points.

-

Endpoint: Identification of target organs of toxicity, determination of the No-Observed-Adverse-Effect Level (NOAEL), and characterization of the dose-response relationship. A full histopathological examination of all organs is conducted.

Genotoxicity

Objective: To assess the potential of the substance to induce genetic mutations or chromosomal damage.

Experimental Protocols: A standard battery of tests is performed:

-

Ames Test (Bacterial Reverse Mutation Assay - based on OECD Guideline 471):

-

Test System: Multiple strains of Salmonella typhimurium and Escherichia coli.

-

Procedure: Bacteria are exposed to the test substance with and without metabolic activation (S9 mix). The ability of the substance to cause a reversion to a non-mutant state is measured by the number of colonies that grow on a minimal medium.

-

-

In Vitro Micronucleus Test (based on OECD Guideline 487):

-

Test System: Mammalian cells (e.g., human peripheral blood lymphocytes or a suitable cell line).

-

Procedure: Cells are exposed to the test substance with and without metabolic activation. The cells are then examined for the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

-

Carcinogenicity

Objective: To assess the tumorigenic potential of the substance after long-term exposure.

Experimental Protocol (based on OECD Guideline 451):

-

Test System: Long-term studies in two rodent species (e.g., rat and mouse).

-

Administration: Oral, daily for the majority of the animal's lifespan (e.g., 2 years for rats).

-

Dose Groups: At least three dose levels and a control group.

-

Observations: Regular clinical observations, body weight, food consumption, and palpation for masses.

-

Endpoint: A complete histopathological examination of all organs to identify any increase in tumor incidence.

Reproductive and Developmental Toxicity

Objective: To evaluate the potential effects of the substance on fertility, pregnancy, and fetal and offspring development.

Experimental Protocols (based on ICH S5(R3) Guidelines):

-

Fertility and Early Embryonic Development: Dosing in males and females before and during mating to assess effects on reproductive function.

-

Embryo-Fetal Development: Dosing of pregnant females during the period of organogenesis to assess for teratogenicity.

-

Pre- and Postnatal Development: Dosing of pregnant and lactating females to evaluate effects on the developing offspring.

Conclusion

This compound is a selective 5-HT4 receptor partial agonist with a previously established record of being safe and well-tolerated in early clinical development for neurological disorders.[1][2][3] Its repurposing for gastrointestinal indications is based on its well-defined mechanism of action. A comprehensive preclinical toxicology program, following international guidelines, is necessary to fully characterize its safety profile for this new indication. Future clinical trials in patients with GI disorders will be crucial in providing definitive data on its safety and efficacy in the target population. This guide provides a framework for understanding the expected safety and toxicology evaluation of this compound, which will be further elucidated as more data becomes publicly available.

References

- 1. First Wave BioPharma Announces Exclusive Global License Agreement for this compound From Sanofi [drug-dev.com]

- 2. bioflorida.com [bioflorida.com]

- 3. First Wave BioPharma Announces Exclusive Global License Agreement for this compound from Sanofi - Entero Therapeutics [enterothera.com]

- 4. First Wave plans to repurpose Sanofi’s this compound as GI therapy - Pharmaceutical Technology [pharmaceutical-technology.com]

- 5. First Wave BioPharma: Focused on Targeted Oral Therapies for Gastrointestinal Diseases [synapse.patsnap.com]

- 6. What are 5-HT4 receptor agonists and how do they work? [synapse.patsnap.com]

The Development of Capeserod (SL65.0155): A Technical Overview of Sanofi's Early-Stage Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capeserod (formerly known as SL65.0155) is a selective partial agonist of the serotonin (B10506) 5-HT4 receptor that was originally developed by Sanofi-Synthélabo. Initially investigated for neurological disorders, including Alzheimer's disease and urinary incontinence, the development for these indications was discontinued (B1498344) despite a favorable safety profile. The compound has since been licensed by other pharmaceutical companies for development in gastrointestinal indications. This guide provides a technical overview of the early-stage development of this compound by Sanofi, focusing on its pharmacological properties and the foundational preclinical and clinical research.

Core Pharmacological Profile

This compound is a benzodioxanoxadiazolone derivative with high affinity and selectivity for the human 5-HT4 receptor.[1][2] Its mechanism of action is centered on its partial agonist activity at this Gs-protein coupled receptor, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).

Preclinical Pharmacological Data

Sanofi's preclinical research established this compound as a potent and selective 5-HT4 receptor partial agonist. The key in vitro and in vivo findings are summarized below.

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Ki) | 0.6 nM | Human 5-HT4 receptors | [1][2] |

| Selectivity | >100-fold for other receptors | Not specified | [1][2] |

| Functional Activity | Partial agonist | Cells expressing human 5-HT4(b) and 5-HT4(e) splice variants | [1][2] |

| cAMP Production | 40-50% of serotonin's maximal effect | Cells expressing human 5-HT4(b) and 5-HT4(e) splice variants | [1][2] |

| In vivo Efficacy (Cognition) | Improved retention in object recognition task (0.001-0.1 mg/kg, i.p. or p.o.) | Rat | [1] |

| In vivo Efficacy (Cognition) | Reversed cognitive deficits in linear maze task | Aged rats | [1] |

| In vivo Efficacy (Cognition) | Reversed scopolamine-induced deficit in water maze task | Mouse | [1] |

Table 1: Summary of Preclinical Data for this compound (SL65.0155)

Experimental Protocols

While the specific, detailed protocols used by Sanofi in the development of this compound are not publicly available, the following are representative methodologies for the key assays that would have been employed.

Radioligand Binding Assay (General Protocol)

This assay would have been used to determine the binding affinity (Ki) of this compound for the 5-HT4 receptor.

-

Membrane Preparation: Membranes from cells stably expressing the human 5-HT4 receptor would be prepared.

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing MgCl2 would be used.

-

Radioligand: A radiolabeled 5-HT4 receptor antagonist, such as [3H]GR113808, would be used at a concentration near its Kd.

-

Competition Assay: Increasing concentrations of unlabeled this compound would be incubated with the membranes and the radioligand.

-

Incubation: The reaction would be incubated to allow for binding equilibrium to be reached.

-

Separation: Bound and free radioligand would be separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity trapped on the filters would be measured by liquid scintillation counting.

-

Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) would be determined and converted to a Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay (General Protocol)

This assay would have been used to determine the functional activity of this compound as a partial agonist.

-

Cell Culture: Cells stably expressing the human 5-HT4 receptor would be cultured in appropriate media.

-

Assay Medium: Cells would be incubated in a serum-free medium or a buffer containing a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Compound Treatment: Cells would be treated with increasing concentrations of this compound. Serotonin would be used as a positive control to determine the maximal response.

-

Incubation: The cells would be incubated for a defined period to allow for cAMP production.

-

Cell Lysis: The cells would be lysed to release the intracellular cAMP.

-

cAMP Detection: The concentration of cAMP in the cell lysates would be quantified using a competitive immunoassay, such as an ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: A dose-response curve would be generated to determine the EC50 value (the concentration of this compound that produces 50% of its maximal effect) and the maximal response relative to serotonin.

Signaling Pathway

This compound, as a 5-HT4 receptor partial agonist, activates the Gs alpha subunit of the G-protein complex. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The increased levels of cAMP then activate Protein Kinase A (PKA), which can phosphorylate various downstream targets, leading to the cellular response.

Figure 1: Simplified signaling pathway of this compound via the 5-HT4 receptor.

Clinical Development by Sanofi

Sanofi advanced this compound into Phase 2 clinical trials for the treatment of Alzheimer's disease and urinary incontinence. Publicly available information indicates that these trials involved over 600 patients and that the drug was found to be safe and well-tolerated.[3] However, the development for these indications was discontinued, and detailed quantitative efficacy results from these Phase 2 studies have not been made public by Sanofi. The decision to halt development was not reported to be due to safety concerns.

Conclusion

This compound (SL65.0155) was identified by Sanofi as a high-affinity, selective partial agonist of the 5-HT4 receptor with a promising preclinical profile for procognitive effects. While early clinical development for neurological indications was discontinued, the compound's well-documented safety profile in over 600 patients has paved the way for its repurposing in other therapeutic areas, particularly gastrointestinal disorders. This technical summary provides an overview of the foundational scientific work conducted by Sanofi, which continues to be relevant for the ongoing development of this molecule.

References

Repurposing of Capeserod for Gastrointestinal Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capeserod, a selective serotonin (B10506) 4 (5-HT4) receptor partial agonist, is undergoing a strategic repurposing for the treatment of various gastrointestinal (GI) disorders. Originally investigated for neurological conditions, compelling preclinical and clinical safety data, coupled with artificial intelligence-driven analysis, has illuminated its potential as a prokinetic agent for diseases such as gastroparesis, ulcerative colitis, and chronic constipation.[1][2][3][4][5][6][7] This technical guide provides an in-depth overview of this compound's mechanism of action, summarizes key (though limited publicly available) quantitative data, outlines relevant experimental protocols for its evaluation, and visualizes the underlying signaling pathways and proposed research workflows.

Introduction: The Rationale for Repurposing this compound

This compound (formerly SL65.0155) was initially developed by Sanofi and explored in Phase II clinical trials for Alzheimer's disease and urinary incontinence.[3][5][8] While these indications were discontinued, the trials, involving over 600 patients, established a favorable safety and tolerability profile for the compound.[6][7][9][10][11]

Mechanism of Action: The Role of 5-HT4 Receptor Agonism in the GI Tract

This compound is a selective partial agonist of the 5-HT4 receptor.[2][3][8] These receptors are widely distributed throughout the gastrointestinal tract and play a crucial role in regulating motility, secretion, and visceral sensitivity.[3][13][14]

Activation of 5-HT4 receptors on enteric neurons is known to stimulate the peristaltic reflex, increase gastric emptying, and decrease esophageal reflux.[3][13] The prokinetic effects are mediated through the release of neurotransmitters, such as acetylcholine, which in turn contract smooth muscle and propel luminal contents forward.[2] This established mechanism provides a strong biological rationale for this compound's potential efficacy in treating disorders of gut motility.

Signaling Pathway of this compound at the 5-HT4 Receptor

Caption: this compound's signaling cascade.

Quantitative Data Summary

While specific clinical data for this compound in GI indications is not yet publicly available pending the initiation of Phase II trials, we can infer expected outcomes based on the performance of other 5-HT4 agonists and the known pharmacology of this compound.[6] The following tables structure the anticipated and known parameters of this compound.

Table 1: Pharmacological Profile of this compound

| Parameter | Value | Reference |

| Target | 5-HT4 Receptor | [8] |

| Action | Partial Agonist | [2][8] |

| Binding Affinity (Ki) | 0.6 nM | [8] |

| Intrinsic Activity (IA) | 40-50% (relative to serotonin) | [8] |

Table 2: Anticipated Clinical Endpoints for this compound in Gastroparesis

| Endpoint | Measurement | Expected Outcome with this compound |

| Gastric Emptying Rate | Scintigraphy or Wireless Motility Capsule | Significant acceleration compared to placebo |

| Symptom Improvement | Gastroparesis Cardinal Symptom Index (GCSI) | Reduction in nausea, vomiting, early satiety, and bloating |

| Quality of Life | Patient-Reported Outcome Measures | Improvement in daily functioning and well-being |

Key Experimental Protocols for Preclinical and Clinical Evaluation

The following are detailed methodologies for experiments crucial to the development of this compound for gastrointestinal diseases.

In Vitro Receptor Binding and Functional Assays

-

Objective: To determine the binding affinity and functional activity of this compound at the human 5-HT4 receptor.

-

Methodology:

-

Radioligand Binding Assay:

-

Utilize Chinese Hamster Ovary (CHO-K1) cells recombinantly expressing the human 5-HT4(a) receptor.

-

Perform competitive binding assays with a radiolabeled 5-HT4 antagonist (e.g., [3H]GR113808) and increasing concentrations of this compound.

-

Calculate the equilibrium dissociation constant (Ki) from the IC50 values to quantify binding affinity.

-

-

cAMP Accumulation Assay (Functional Agonism):

-

Use the same recombinant cell line.

-

Stimulate cells with varying concentrations of this compound.

-

Measure the intracellular accumulation of cyclic adenosine (B11128) monophosphate (cAMP) using an appropriate assay kit (e.g., HTRF, ELISA).

-

Determine the EC50 and Emax values to characterize the potency and efficacy of this compound as a partial agonist.

-

-

Ex Vivo Guinea Pig Distal Colon Motility Assay

-

Objective: To assess the prokinetic effect of this compound on colonic contractility and propulsive motility.

-

Methodology:

-

Tissue Preparation:

-

Isolate segments of the distal colon from adult guinea pigs.

-

Mount the segments in an organ bath containing Krebs solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

-

-

Contractility Measurement:

-

Measure isometric contractions using force transducers.

-

After an equilibration period, add this compound in a cumulative concentration-response manner.

-

Record the changes in contractile force and frequency.

-

-

Propulsive Motility Assessment:

-

Insert a fecal pellet or artificial pellet into the oral end of the colon segment.

-

Measure the time taken for the pellet to be expelled from the aboral end.

-

Compare the velocity of pellet propulsion in the presence and absence of this compound.

-

-

In Vivo Murine Model of Delayed Gastric Emptying

-

Objective: To evaluate the gastrokinetic effects of this compound in a disease-relevant animal model.

-

Methodology:

-

Induction of Gastroparesis:

-

Utilize a diabetic mouse model (e.g., db/db mice) which is known to exhibit delayed gastric emptying.

-

-

Gastric Emptying Measurement:

-

Administer a non-absorbable, non-caloric liquid or solid meal containing a radioactive tracer (e.g., 99mTc-sulfur colloid) or a colored marker via oral gavage.

-

At a predetermined time point, euthanize the animals and ligate the pylorus.

-

Excise the stomach and measure the amount of tracer/marker remaining.

-

Calculate the percentage of gastric emptying.

-

-

Treatment Protocol:

-

Administer this compound or vehicle to different groups of mice prior to the meal.

-

Compare the gastric emptying rates between the treatment and control groups.

-

-

Experimental Workflow for Preclinical to Clinical Transition

Caption: this compound's development pipeline.

Future Directions and Clinical Development Plan

Entero Therapeutics has announced plans to meet with the U.S. Food and Drug Administration (FDA) to establish a clear developmental and regulatory pathway for this compound in GI disorders.[1][3] The company intends to initiate Phase II clinical trials for gastroparesis.[4][6]

The existing safety data from over 600 patients provides a significant advantage, potentially streamlining the clinical development process.[7][9][10] Future studies will need to definitively establish the efficacy of this compound in improving gastric emptying and alleviating symptoms in patients with gastroparesis and other GI motility disorders.

Conclusion

The repurposing of this compound for gastrointestinal diseases represents a promising development in the search for novel, effective treatments for motility disorders. Its well-defined mechanism of action as a selective 5-HT4 receptor partial agonist, combined with a favorable safety profile, positions it as a strong candidate for further clinical investigation. The successful execution of the outlined experimental and clinical plans will be critical in realizing the full therapeutic potential of this compound for patients suffering from debilitating gastrointestinal conditions.

References

- 1. This compound - Entero Therapeutics - AdisInsight [adisinsight.springer.com]

- 2. This compound (2024) - Entero Therapeutics [enterothera.com]

- 3. First Wave plans to repurpose Sanofi’s this compound as GI therapy - Pharmaceutical Technology [pharmaceutical-technology.com]

- 4. enterothera.com [enterothera.com]

- 5. fiercebiotech.com [fiercebiotech.com]

- 6. firstwordpharma.com [firstwordpharma.com]

- 7. First Wave BioPharma Announces Exclusive Global License Agreement for this compound From Sanofi [drug-dev.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. First Wave BioPharma Announces Exclusive Global License [globenewswire.com]

- 11. First Wave BioPharma Announces Exclusive Global License Agreement for this compound from Sanofi - BioSpace [biospace.com]

- 12. bioflorida.com [bioflorida.com]

- 13. Serotonin 5-HT4 Receptor Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Activation of Colonic Mucosal 5-HT4 Receptors Accelerates Propulsive Motility and Inhibits Visceral Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

Capeserod's Effect on Intestinal Motility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capeserod (formerly known as SL65.0155) is a selective partial agonist of the serotonin (B10506) 5-HT4 receptor. Initially investigated for its potential in treating cognitive disorders, it is now being repurposed for gastrointestinal (GI) indications, primarily gastroparesis. This technical guide provides a comprehensive overview of the core principles underlying this compound's presumed effects on intestinal motility. Due to the limited availability of public data on this compound's GI effects, this document leverages data from other well-studied 5-HT4 agonists to illustrate the expected mechanisms, experimental evaluation, and potential quantitative outcomes. This guide summarizes the 5-HT4 receptor signaling pathway, details common experimental protocols for assessing intestinal motility, and presents illustrative quantitative data in structured tables.

Introduction

Gastrointestinal motility is a complex physiological process involving the coordinated contraction and relaxation of smooth muscles in the GI tract, regulated by the enteric nervous system (ENS), autonomic nervous system, and various hormones and neurotransmitters. Serotonin (5-hydroxytryptamine, 5-HT) is a key regulator of GI function, with approximately 95% of the body's serotonin located in the gut. The 5-HT4 receptor, a G-protein coupled receptor, is a prominent target for modulating intestinal motility. Activation of 5-HT4 receptors on enteric neurons is known to facilitate the release of acetylcholine (B1216132), a primary excitatory neurotransmitter, thereby enhancing peristalsis and accelerating intestinal transit.

This compound is a high-affinity partial agonist for the 5-HT4 receptor. A preclinical study on this compound (SL65.0155) indicated it was devoid of significant gastrointestinal effects at doses effective for cognitive enhancement[1][2]. However, its current development for gastroparesis suggests a prokinetic effect is anticipated at therapeutic doses for GI disorders. This guide will explore the foundational science that supports this therapeutic rationale.

Mechanism of Action: 5-HT4 Receptor Signaling in the Gut

This compound exerts its prokinetic effects by acting as a partial agonist at 5-HT4 receptors, which are widely distributed throughout the gastrointestinal tract on various cell types, including enteric neurons, smooth muscle cells, and epithelial cells[3][4]. The primary mechanism for enhanced motility is believed to be the stimulation of presynaptic 5-HT4 receptors on cholinergic interneurons and motor neurons within the myenteric plexus[4].

Activation of the 5-HT4 receptor, a Gs-protein coupled receptor, initiates an intracellular signaling cascade. This process involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP)[4][5]. Subsequently, cAMP activates protein kinase A (PKA), which is thought to phosphorylate various downstream targets, ultimately facilitating the release of acetylcholine (ACh) from presynaptic nerve terminals[4][5]. The increased availability of ACh at the neuromuscular junction enhances the contraction of intestinal smooth muscle, leading to accelerated transit. Some evidence also suggests that 5-HT4 receptor activation can involve Src-dependent signaling pathways, independent of cAMP/PKA[6][7].

Below is a diagram illustrating the primary signaling pathway.

Experimental Protocols for Assessing Intestinal Motility

The prokinetic effects of 5-HT4 agonists are evaluated using a variety of established in vitro and in vivo models. The following are detailed methodologies for key experiments.

In Vitro: Isolated Organ Bath

The isolated organ bath technique is used to assess the direct effects of a compound on intestinal muscle contractility.

-

Objective: To measure the effect of this compound on the contractility of isolated intestinal segments.

-

Tissue Preparation: Segments of intestine (e.g., guinea pig ileum, rat colon) are excised and placed in a bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2)[8][9]. The tissue is mounted between a fixed point and a force-displacement transducer to record isometric or isotonic contractions[10].

-

Experimental Procedure:

-

The tissue is allowed to equilibrate under a resting tension (e.g., 1g) for a period of time (e.g., 60 minutes), with regular changes of the bath solution.

-

Baseline contractile activity is recorded.

-

Electrical field stimulation (EFS) can be used to elicit neurally-mediated contractions[11][12].

-

This compound is added to the bath in increasing concentrations, and the resulting changes in contractile force and frequency are recorded.

-

The involvement of specific neurotransmitter systems can be investigated by pre-treating the tissue with receptor antagonists (e.g., atropine (B194438) for muscarinic receptors).

-

-

Data Analysis: Concentration-response curves are generated to determine the potency (EC50) and efficacy (Emax) of this compound.

In Vivo: Gastric Emptying Scintigraphy

Gastric emptying scintigraphy is the gold standard for measuring the rate at which stomach contents empty into the small intestine in clinical trials[13][14][15][16][17].

-

Objective: To quantify the effect of this compound on the rate of gastric emptying of a solid meal.

-

Patient Preparation: Subjects fast overnight. Medications that may affect GI motility are withheld. Blood glucose levels are monitored, especially in diabetic patients, as hyperglycemia can delay gastric emptying[13].

-

Test Meal: A standardized low-fat, solid meal is radiolabeled, commonly with Technetium-99m (99mTc) sulfur colloid mixed into egg whites[13][14].

-

Imaging Protocol:

-

The subject consumes the radiolabeled meal within a specified timeframe (e.g., 10 minutes).

-

Immediately after meal ingestion (time 0), and at subsequent time points (typically 1, 2, and 4 hours), images of the stomach are acquired using a gamma camera[13][14].

-

The amount of radioactivity remaining in the stomach at each time point is measured.

-

-

Data Analysis: The percentage of the radiolabeled meal remaining in the stomach is calculated for each imaging time point. These data can be used to determine the gastric emptying half-time (T1/2).

In Vivo: Intestinal Transit Assays (Preclinical)

These assays measure the rate of propulsion of a marker through the small intestine in animal models.

-

Objective: To determine the effect of this compound on small intestinal transit time.

-

Animal Model: Typically rats or mice are used. Animals are fasted prior to the experiment to ensure an empty GI tract.

-

Experimental Procedure:

-

Animals are administered this compound or a vehicle control at a specified time before the marker.

-

A non-absorbable marker (e.g., a charcoal meal, carmine (B74029) red, or a fluorescent dye) is administered by oral gavage[18].

-

After a predetermined time, the animals are euthanized.

-

The small intestine is carefully dissected, and the total length is measured.

-

The distance traveled by the leading edge of the marker from the pylorus is measured.

-

-

Data Analysis: The intestinal transit is expressed as a percentage of the total length of the small intestine traveled by the marker.

Quantitative Data on the Effects of 5-HT4 Agonists on Intestinal Motility

As previously stated, specific quantitative data for this compound's effects on intestinal motility are not publicly available. The following tables summarize representative data from studies of other 5-HT4 agonists to provide a quantitative context for the expected effects of this drug class.

Table 1: In Vitro Potency of 5-HT4 Agonists

| Compound | Preparation | Parameter | Value | Reference |

| Tegaserod (B130379) | Rabbit Stomach | Potentiation of EFS-evoked contractions | pEC50 > Tegaserod | [11] |

| This compound (SL65.0155) | Cells expressing 5-HT4b/e receptors | cAMP Production | Partial agonist (40-50% of serotonin) | [1][2] |

| This compound (SL65.0155) | Rat Esophagus | 5-HT4 Antagonism | pKb = 8.81 | [1][2] |

Note: The finding that this compound acted as an antagonist in the rat esophagus preparation highlights species and tissue-specific differences in drug activity.

Table 2: Effects of 5-HT4 Agonists on Gastric Emptying in Humans

| Compound | Dose | Study Population | Change in Gastric Emptying | P-value | Reference |

| Tegaserod | 6 mg oral, b.i.d. | Healthy Male Subjects | Significant increase in emptying rate | < 0.01 | [19] |

| Tegaserod | 0.6 mg IV, b.i.d. | Healthy Male Subjects | Significant increase in emptying rate | < 0.01 | [19] |

Table 3: Effects of 5-HT4 Agonists on Small Bowel and Colonic Transit in Humans

| Compound | Dose | Parameter | Change in Transit | P-value | Reference |

| Tegaserod | 6 mg oral, b.i.d. | Small Intestine Transit Time | Shortened by 30% | Not specified | [19] |

| Tegaserod | 0.6 mg IV, b.i.d. | Small Intestine Transit Time | Shortened by 37% | Not specified | [19] |

| Tegaserod | 6 mg oral, b.i.d. | Colonic Filling | Accelerated | < 0.01 | [19] |

| Tegaserod | 6 mg oral, b.i.d. | Colonic Transit at 48h | Shortened | < 0.05 | [19] |

Conclusion

This compound, as a selective 5-HT4 receptor partial agonist, is poised to modulate gastrointestinal motility, a mechanism highly relevant for the treatment of disorders like gastroparesis. The foundational science of 5-HT4 receptor agonism points towards a prokinetic effect mediated primarily through the stimulation of cholinergic pathways in the enteric nervous system. While direct quantitative data on this compound's impact on intestinal transit are eagerly awaited from ongoing clinical development, the extensive research on other compounds in this class provides a strong basis for its therapeutic potential. The experimental protocols detailed in this guide represent the standard methodologies that will be crucial in characterizing the clinical pharmacology of this compound and defining its role in the management of gastrointestinal motility disorders. Future publications from clinical trials are expected to provide the specific quantitative data necessary to fully elucidate this compound's profile as a prokinetic agent.

References

- 1. SL65.0155, a novel 5-hydroxytryptamine(4) receptor partial agonist with potent cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Activation of Colonic Mucosal 5-HT4 Receptors Accelerates Propulsive Motility and Inhibits Visceral Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of cAMP/PKA pathway and T-type calcium channels in the mechanism of action of serotonin in human adrenocortical cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]